![molecular formula C30H23Cl2FN4OS B2463847 N-(1-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}-2-phenylethyl)-4-fluorobenzenecarboxamide CAS No. 478066-94-3](/img/structure/B2463847.png)
N-(1-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}-2-phenylethyl)-4-fluorobenzenecarboxamide
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Description
N-(1-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}-2-phenylethyl)-4-fluorobenzenecarboxamide is a useful research compound. Its molecular formula is C30H23Cl2FN4OS and its molecular weight is 577.5. The purity is usually 95%.
BenchChem offers high-quality N-(1-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}-2-phenylethyl)-4-fluorobenzenecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}-2-phenylethyl)-4-fluorobenzenecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Design Approach : The pharmacophore hybridization approach was employed to create this novel molecule. It plays a crucial role in modern medicinal chemistry for anticancer agents .
- Synthesis : The compound was synthesized using a “cost-effective” strategy, starting from 5-amino-1,3,4-thiadiazole-2-thiol. Stepwise alkylation of the sulfur atom and acylation of the nitrogen atom led to the target compound .
- Structure Confirmation : The synthesized compound’s structure was confirmed through 1H, 13C, 2D NMR, and LC-MS spectra .
- Anticancer Activity : In vitro screening using the NCI DTP protocol evaluated its anticancer activity across 60 cell lines .
Plant Hormone Analog
Interestingly, the compound’s structure resembles indole derivatives, specifically indole-3-acetic acid (IAA), which is a plant hormone produced during tryptophan degradation in higher plants . While not identical, the presence of an indole-like moiety suggests potential interactions with plant signaling pathways.
properties
IUPAC Name |
N-[1-[5-[(3,4-dichlorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]-2-phenylethyl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H23Cl2FN4OS/c31-25-16-11-21(17-26(25)32)19-39-30-36-35-28(37(30)24-9-5-2-6-10-24)27(18-20-7-3-1-4-8-20)34-29(38)22-12-14-23(33)15-13-22/h1-17,27H,18-19H2,(H,34,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMWUDDDESIZMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=NN=C(N2C3=CC=CC=C3)SCC4=CC(=C(C=C4)Cl)Cl)NC(=O)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H23Cl2FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}-2-phenylethyl)-4-fluorobenzenecarboxamide |
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